2-Iodo-4-methyl-1-nitrobenzene
Overview
Description
2-Iodo-4-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C7H6INO2. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the second position, a methyl group at the fourth position, and a nitro group at the first position. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyliodobenzene, where the methyl group directs the nitration to the para position relative to itself. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Depending on the nucleophile, products can include 2-methoxy-4-methyl-1-nitrobenzene.
Reduction: 2-Iodo-4-methyl-1-aminobenzene.
Oxidation: 2-Iodo-4-nitrobenzoic acid.
Scientific Research Applications
2-Iodo-4-methyl-1-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Material Science: In the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-1-nitrobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The iodine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, while the nitro group, also electron-withdrawing, further deactivates the ring. This makes the compound less reactive towards electrophiles but more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methoxy-1-nitrobenzene: Similar structure but with a methoxy group instead of a methyl group.
2-Iodo-4-methyl-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-4-methyl-1-nitrobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
2-Iodo-4-methyl-1-nitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct reactivity patterns. The combination of these substituents makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-iodo-4-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDSQNLIZRLTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369918 | |
Record name | 2-iodo-4-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52488-29-6 | |
Record name | 2-iodo-4-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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